molecular formula C22H26FN3O3 B10827136 Cavutilide CAS No. 1276186-19-6

Cavutilide

Cat. No.: B10827136
CAS No.: 1276186-19-6
M. Wt: 399.5 g/mol
InChI Key: STSQHGMNQPXBLZ-UHFFFAOYSA-N
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Description

Niferidil is a novel class III antiarrhythmic drug that has shown high efficacy in treating persistent atrial fibrillation and atrial flutter. It was synthesized at the All-Russian Research Institute of Pharmaceutical Chemistry and has demonstrated significant antifibrillatory and antiarrhythmic activity in pharmacological and electrophysiological tests .

Preparation Methods

Synthetic Routes and Reaction Conditions

Niferidil is synthesized through a series of chemical reactions involving piperidyl-4-ethane derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the synthesis involves standard organic chemistry techniques such as condensation, cyclization, and purification steps .

Industrial Production Methods

The industrial production of niferidil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. High-performance liquid chromatography (HPLC) is commonly used to determine the purity and concentration of niferidil in the final product .

Chemical Reactions Analysis

Types of Reactions

Niferidil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Niferidil has several scientific research applications, including:

Mechanism of Action

Niferidil exerts its effects by inhibiting specific potassium currents in cardiac cells, leading to the prolongation of action potentials. It primarily targets the sustained delayed rectifier potassium current (I_ss) and the ultra-rapid delayed rectifier potassium current (I_Kur). By inhibiting these currents, niferidil prolongs the repolarization phase of the action potential, thereby stabilizing the cardiac rhythm .

Comparison with Similar Compounds

Niferidil is compared with other class III antiarrhythmic drugs such as:

Uniqueness

Niferidil is unique in its high efficacy and relatively low proarrhythmic risk compared to other class III antiarrhythmic drugs. It has shown superior performance in clinical trials for restoring sinus rhythm in patients with persistent atrial fibrillation and atrial flutter .

Similar Compounds

  • Amiodarone : Known for its broad-spectrum antiarrhythmic effects but has significant side effects.
  • Sotalol : Effective but associated with a higher risk of proarrhythmia.
  • Ibutilide : Used for acute conversion of atrial fibrillation but less effective for long-term management.
  • Dofetilide : Effective for maintaining sinus rhythm but requires careful monitoring due to the risk of torsades de pointes .

Properties

CAS No.

1276186-19-6

Molecular Formula

C22H26FN3O3

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(1-ethylpiperidin-4-yl)-1-(4-fluorophenyl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C22H26FN3O3/c1-2-25-13-11-16(12-14-25)15-21(17-3-7-19(23)8-4-17)24-22(27)18-5-9-20(10-6-18)26(28)29/h3-10,16,21H,2,11-15H2,1H3,(H,24,27)

InChI Key

STSQHGMNQPXBLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CC(C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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